3-[(3-Bromopyridin-4-yl)oxy]-1'-cyclopropyl-[1,3'-bipyrrolidine]-2'-one
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Overview
Description
3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromopyridine moiety linked to a bipyrrolidine structure, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one typically involves multiple steps. The initial step often includes the bromination of pyridine to form 3-bromopyridine. This intermediate is then subjected to nucleophilic substitution reactions to introduce the oxy group, followed by cyclization to form the bipyrrolidine structure. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, with catalysts such as palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure the highest purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The bipyrrolidine structure may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile
- 4-Bromo-3-hydroxypyridine
Uniqueness
What sets 3-[(3-Bromopyridin-4-yl)oxy]-1’-cyclopropyl-[1,3’-bipyrrolidine]-2’-one apart is its unique combination of a bromopyridine moiety with a bipyrrolidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20BrN3O2 |
---|---|
Molecular Weight |
366.25 g/mol |
IUPAC Name |
3-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-cyclopropylpyrrolidin-2-one |
InChI |
InChI=1S/C16H20BrN3O2/c17-13-9-18-6-3-15(13)22-12-4-7-19(10-12)14-5-8-20(16(14)21)11-1-2-11/h3,6,9,11-12,14H,1-2,4-5,7-8,10H2 |
InChI Key |
NZGQWOINKLGTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(C3)OC4=C(C=NC=C4)Br |
Origin of Product |
United States |
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